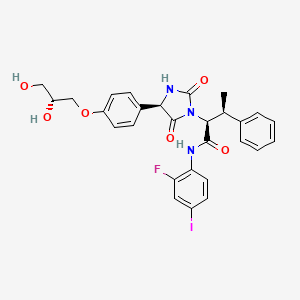
灭菌灵
描述
Ziram, also known as Zinc bis(dimethyldithiocarbamate), is a coordination complex of zinc with dimethyldithiocarbamate . It is a pale yellow solid that is used as a fungicide, the sulfur vulcanization of rubber, and other industrial applications . It was introduced in the United States in 1960 as a broad-spectrum fungicide .
Synthesis Analysis
Ziram can be detected in fruit matrices using LC-MS/MS, following methylation . This gives rise to short analysis times, enabling a large number of samples to be quantified in a single batch .Molecular Structure Analysis
Ziram is a prototypical zinc dithiocarbamate, a broad class of coordination complexes with the formulae Zn(R2NCS2)2, where R can be varied . The compound is a dimeric, i.e., its proper formula is [Zn(S2CNR2)2]2 .Chemical Reactions Analysis
Ziram increases the probability of synaptic vesicle release by dysregulation of the ubiquitin signaling system . After reacting with ziram, increased CsPbBr3 QD surface defects and structural changes led to a decrease in the fluorescence intensity of the CsPbBr3 QDs .Physical And Chemical Properties Analysis
Ziram is a crystalline white solid . It has a melting point of 250°C and a density of 1.66 at 25°C . It is practically insoluble in water (65 mg/l) but soluble in ethanol, acetone, benzene, carbon tetrachloride, and dilute caustic solutions .作用机制
Target of Action
Ziram, a zinc dithiocarbamate, primarily targets the nervous system, liver, and thyroid . It also interacts with α-synuclein, a protein that regulates dopamine release . By increasing the α-synuclein level, Ziram selectively causes dopamine-mediated cell damage .
Mode of Action
Ziram inhibits the ubiquitin E1 ligase of proteasomes, leading to dopamine-mediated cell damage . It also affects the functions and polarization of human monocyte-derived macrophages . At certain concentrations, Ziram can increase phagocytosis, inhibit oxidative bursts triggered by zymosan, and reduce the production of pro-inflammatory cytokines/chemokines induced by LPS .
Biochemical Pathways
Ziram’s interaction with its targets leads to changes in several biochemical pathways. It induces the expression of several antioxidant genes such as HMOX1, SOD2, and catalase, suggesting the induction of oxidative stress . This oxidative stress could be involved in the increase in late apoptosis induced by Ziram . Ziram also modulates macrophages to an M2-like anti-inflammatory phenotype, which is often associated with various diseases .
Pharmacokinetics
It is known that ziram has a low aqueous solubility and is quite volatile .
Result of Action
Ziram’s action results in several molecular and cellular effects. It can cause inflammation, hyperplasia, and necrosis in the larynx . It can also lead to changes in blood parameters, biochemical parameters, and increased liver and thyroid weights . Ziram has been found to have sensitizing effects on the skin of guinea pigs .
Action Environment
The action, efficacy, and stability of Ziram are influenced by environmental factors. The stability of Ziram is dependent on the pH . At 25°C, the time required for half of the substance to decompose is 10.4 minutes at a pH of 5, 17.7 hours at a pH of 7, and 6.3 days at a pH of 9 . It is also known that Ziram is moderately toxic to mammals and is considered to be mutagenic and a recognized irritant . It is highly toxic to birds, fish, and aquatic invertebrates, and moderately toxic to algae, honeybees, and earthworms .
科学研究应用
荧光法测定
灭菌灵已被用于开发一种新颖简便的荧光策略,用于自身测定 . 该策略基于CsPbBr3量子点 (QD)。 与灭菌灵反应后,CsPbBr3 QD表面缺陷和结构变化增加,导致CsPbBr3 QD的荧光强度降低 . 该方法在食品安全方面显示出良好的应用前景 .
杀虫剂检测
灭菌灵是一种杀虫剂,其检测对公共卫生安全具有重要意义 . 传统的灭菌灵检测方法,包括气相色谱 (GC)、吸收分光光度法和傅里叶变换红外 (FTIR) 光谱,主要依赖于大型分析仪器的使用 . 这些技术由于其高精度和灵敏度,在灭菌灵检测方面显示出优势 .
抗霉作用
灭菌灵已被负载在功能化纳米凝胶中以实现抗霉作用 . 纳米凝胶载体的应用方法对其效率和持续抗霉递送至关重要 .
量子点合成
一种简便的无惰性气体方法被用于合成CsPbBr3 QD,该QD对灭菌灵表现出关闭荧光行为 . CsPbBr3 QD的荧光强度与灭菌灵的浓度成反比 .
食品安全
荧光策略的检测能力在食品安全方面显示出良好的应用前景 . 在加标水果样品中获得了令人满意的回收率,表明该方法能够在实际样品中检测灭菌灵 .
公共卫生安全
安全和危害
未来方向
生化分析
Biochemical Properties
Ziram plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ziram has been shown to increase zymosan phagocytosis at a concentration of 0.01 μmol.L−1 . At a concentration of 10 μmol.L−1, Ziram completely inhibits this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Cellular Effects
Ziram has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, Ziram at 10 μmol.L−1 inhibits the gene expression of M2 markers (CD36, CD163) and induces gene expression of other M2 markers CD209, CD11b, and CD16 .
Molecular Mechanism
Ziram exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, Ziram and disulfiram at 0.01 μmol.L−1 increased zymosan phagocytosis. In contrast, Ziram at 10 μmol.L−1 completely inhibited this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
属性
| { "Design of the Synthesis Pathway": "Ziram can be synthesized by reacting carbon disulfide with dimethylamine followed by reaction with zinc chloride. The resulting intermediate is then treated with hydrogen sulfide to yield Ziram.", "Starting Materials": ["Carbon disulfide", "Dimethylamine", "Zinc chloride", "Hydrogen sulfide"], "Reaction": [ "Step 1: React carbon disulfide with dimethylamine in the presence of a catalyst to form a dithiocarbamate intermediate.", "Step 2: Add zinc chloride to the intermediate and stir for several hours to yield a zinc dithiocarbamate complex.", "Step 3: Treat the complex with hydrogen sulfide to release Ziram as a white solid precipitate.", "Step 4: Purify and isolate Ziram using standard laboratory techniques." ] } | |
| 137-30-4 | |
分子式 |
C6H12N2S4Zn |
分子量 |
305.8 g/mol |
IUPAC 名称 |
zinc;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI 键 |
DUBNHZYBDBBJHD-UHFFFAOYSA-L |
杂质 |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
规范 SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
外观 |
Solid powder |
颜色/形态 |
Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |
密度 |
1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |
闪点 |
200 °F (NTP, 1992) |
熔点 |
482 °F (NTP, 1992) 246 °C 240-250 °C |
| 137-30-4 | |
物理描述 |
Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |
溶解度 |
less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |
蒸汽压力 |
Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)
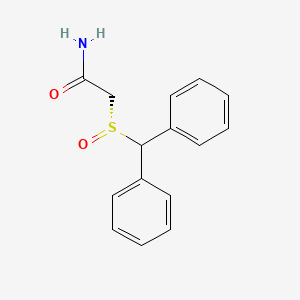
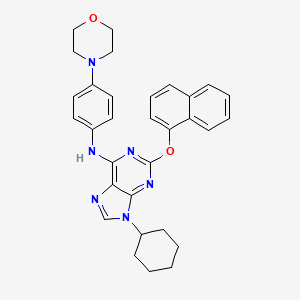
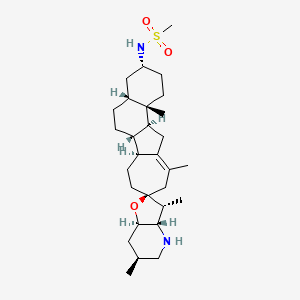

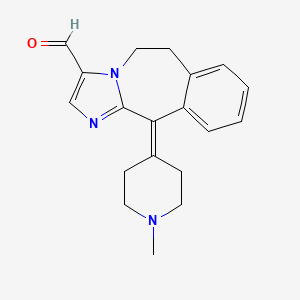
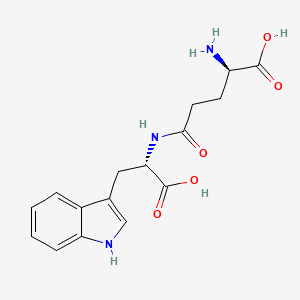
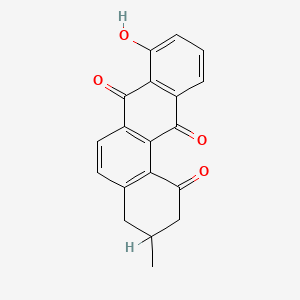
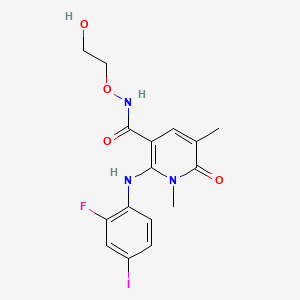
![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)

